4-Aminoquinazoline-7-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the quinazoline family. It features a quinazoline core structure with an amino group at the 4-position and a carboxylic acid group at the 7-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in drug development .
This compound is classified under heterocyclic compounds, specifically within the category of quinazolines. It is identified by the International Union of Pure and Applied Chemistry name 4-aminoquinazoline-7-carboxylic acid, with a chemical formula of C9H7N3O2 and a unique identifier in PubChem (CID 1414070) . The hydrochloride salt form is often utilized for enhanced solubility and stability in pharmaceutical formulations.
The synthesis of 4-aminoquinazoline-7-carboxylic acid can be achieved through various methods, including:
Industrial production typically employs optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are utilized alongside advanced purification methods like crystallization and chromatography.
The compound has a molecular weight of approximately 177.17 g/mol. Its structural features include:
These functional groups contribute to its reactivity and interactions with biological targets.
4-aminoquinazoline-7-carboxylic acid can undergo several chemical reactions:
The reactivity of this compound is largely influenced by its functional groups, which allow for diverse chemical modifications. The presence of both an amino and a carboxylic acid group enables it to participate in a variety of chemical transformations.
The mechanism of action for 4-aminoquinazoline-7-carboxylic acid primarily involves its role as an enzyme inhibitor. It has been studied for its interactions with various biological macromolecules, particularly in inhibiting protein tyrosine kinases (PTKs) associated with cancer progression. The compound can form covalent bonds with amino acid residues at enzyme active sites, leading to irreversible inhibition .
Research indicates that this compound may exhibit anticancer properties by disrupting signaling pathways involved in cell proliferation and survival. Its unique structural features allow it to interact effectively with target enzymes, enhancing its therapeutic potential.
4-aminoquinazoline-7-carboxylic acid hydrochloride typically appears as a white crystalline solid. Its melting point and solubility characteristics are essential for formulation in pharmaceutical applications.
Key chemical properties include:
Relevant data from PubChem provides further insights into its physical and chemical characteristics .
4-aminoquinazoline-7-carboxylic acid hydrochloride has several applications across various fields:
The patented synthesis of 4-aminoquinazoline-7-carboxylic acid hydrochloride (CAS RN: TBD) from 6-bromoisatin (CAS RN: 6326-79-0) comprises seven sequential steps, achieving an overall yield of 28–32% [4]. This route begins with the rearrangement reaction of 6-bromoisatin (purity: >97% [9]) and pyruvic acid under basic conditions (15% NaOH, 100°C, 3 h) to form 7-bromoquinoline-2,4-dicarboxylic acid. Subsequent thermal decarboxylation in nitrobenzene at 210°C eliminates the C2-carboxyl group, yielding 7-bromoquinoline-4-carboxylic acid. A critical advancement is the replacement of palladium-catalyzed carbonylation (used in earlier routes) with catalyst-free esterification using thionyl chloride in methanol, reducing cost and purification complexity [4].
Table 1: Yield Analysis of the Seven-Step Synthesis
Step | Intermediate | Key Reaction | Yield (%) |
---|---|---|---|
1 | 7-Bromoquinoline-2,4-dicarboxylic acid | Alkaline rearrangement | 85–90 |
2 | 7-Bromoquinoline-4-carboxylic acid | Nitrobenzene-mediated decarboxylation | 75–80 |
3 | Methyl 7-bromoquinoline-4-carboxylate | SOCl₂/MeOH esterification | 90–95 |
4 | Methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate | Boc-protected amination | 60–65 |
5 | Methyl 7-aminoquinoline-4-carboxylate | Acidic deprotection (HCl/MeOH) | 95–98 |
6 | Methyl 7-hydroxyquinoline-4-carboxylate | Diazotization (H₂SO₄) | 70–75 |
7 | 4-Aminoquinazoline-7-carboxylic acid hydrochloride | Alkaline hydrolysis + HCl salification | 80–85 |
Nitrobenzene, used in Step 2 for decarboxylation, poses environmental and safety risks due to its toxicity and high boiling point (210°C). The patent (CN112500341B) explores alternative solvents—including diphenyl ether and ionic liquids—to enhance sustainability. Replacing nitrobenzene with recyclable diphenyl ether improved reaction safety while maintaining yields (72–78%) [4]. This optimization aligns with green chemistry principles by reducing hazardous waste generation and enabling solvent recovery.
Microwave irradiation significantly accelerates the formation of the quinazoline core. In one approach, 6-bromoisatin undergoes cyclocondensation with formamidine acetate under microwave radiation (150°C, 30 min), yielding 4-aminoquinazoline-7-carboxylate intermediates in >85% purity [2] [9]. This method reduces reaction times from hours (conventional heating) to minutes and minimizes byproduct formation. Key advantages include:
Halogenated intermediates (e.g., methyl 7-bromoquinoline-4-carboxylate) undergo site-selective functionalization via metal-catalyzed cross-coupling. Suzuki-Miyaura reactions with arylboronic acids install biaryl groups at C7, while Sonogashira couplings with terminal alkynes introduce alkynyl moieties [8]. The C4-chlorine of quinazoline intermediates exhibits high reactivity in Pd-catalyzed aminations due to α-nitrogen activation, enabling direct introduction of amines without Boc protection [8]. Key catalysts include:
Table 2: Microwave vs. Conventional Synthesis Performance
Parameter | Microwave Method | Conventional Method |
---|---|---|
Reaction Time | 30 min | 8–12 h |
Yield | 88–92% | 75–80% |
Byproducts | <5% | 15–20% |
Scale Limit | 50 g | >100 g |
Hydrochloride salt formation is achieved by treating 4-aminoquinazoline-7-carboxylic acid with concentrated HCl in methanol, followed by anti-solvent crystallization. This process enhances crystallinity (verified by XRD), with crystals exhibiting a high melting point (>250°C) and low hygroscopicity (<0.1% moisture uptake at 25°C/60% RH) [4]. Stability studies confirm the salt remains intact under accelerated conditions (40°C/75% RH for 6 months), with no detectable degradation by HPLC. The hydrochloride form improves aqueous solubility (22 mg/mL vs. 0.8 mg/mL for free base) – critical for biological testing formulations [4].
Table 3: Stability Profile of Hydrochloride Salt
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7